molecular formula C6H11Cl2N3 B13582169 4-(azetidin-3-yl)-1H-pyrazoledihydrochloride

4-(azetidin-3-yl)-1H-pyrazoledihydrochloride

Cat. No.: B13582169
M. Wt: 196.07 g/mol
InChI Key: GKGNRUXFABTYIS-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride is a heterocyclic compound that contains both azetidine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor . This approach not only reduces the cost but also minimizes the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: Reduction of azetidinones can regenerate the azetidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminium hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include azetidinones, reduced azetidines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yl)-1H-pyrazoledihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to mimic the structure of natural amino acids, allowing the compound to interact with enzymes and receptors in the body. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride is unique due to the presence of both azetidine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

4-(azetidin-3-yl)-1H-pyrazole;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-5(2-7-1)6-3-8-9-4-6;;/h3-5,7H,1-2H2,(H,8,9);2*1H

InChI Key

GKGNRUXFABTYIS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CNN=C2.Cl.Cl

Origin of Product

United States

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